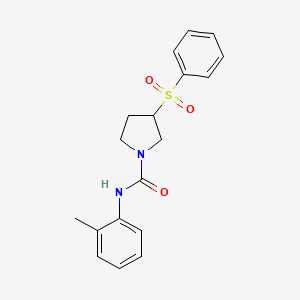
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves the reaction of o-toluidine with 3-bromopropionyl chloride to form N-(o-tolyl)-3-bromopropionamide, which is then reacted with sodium phenylsulfinate to form 3-(phenylsulfonyl)-N-(o-tolyl)propionamide. This compound is then cyclized with sodium hydride to form the final product, 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide.
Starting Materials
o-toluidine, 3-bromopropionyl chloride, sodium phenylsulfinate, sodium hydride
Reaction
Step 1: o-toluidine is reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form N-(o-tolyl)-3-bromopropionamide., Step 2: N-(o-tolyl)-3-bromopropionamide is reacted with sodium phenylsulfinate in the presence of a base such as potassium carbonate to form 3-(phenylsulfonyl)-N-(o-tolyl)propionamide., Step 3: 3-(phenylsulfonyl)-N-(o-tolyl)propionamide is cyclized with sodium hydride in the presence of a solvent such as DMF to form 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide.
Mechanism Of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
Biochemical And Physiological Effects
In addition to its anticancer activity, 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to reduce pain and inflammation in animal models of acute and chronic pain. Moreover, the compound has been found to exhibit anticonvulsant activity in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. Moreover, the compound has been found to possess multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties, which make it a versatile compound for research purposes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide. One of the main areas of research is the development of new cancer therapies based on the compound. This involves further studies on the mechanism of action of the compound and its potential use in combination with other anticancer agents. Another area of research is the investigation of the compound's anti-inflammatory, analgesic, and anticonvulsant properties, which could lead to the development of new drugs for the treatment of various inflammatory and pain-related disorders. Moreover, the development of new formulations of the compound with improved solubility and bioavailability could enhance its therapeutic potential.
Scientific Research Applications
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)24(22,23)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRUOTVXBAUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)
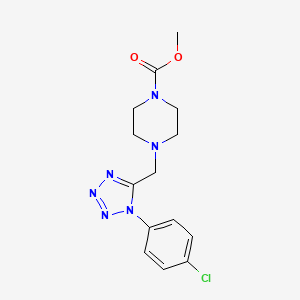
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
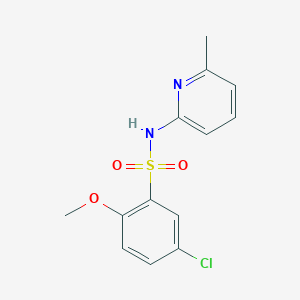
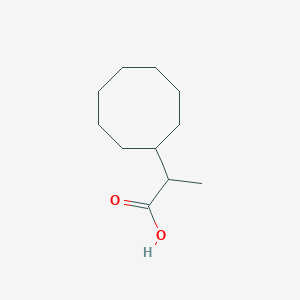
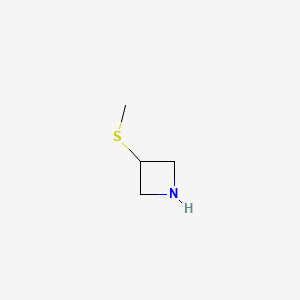
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
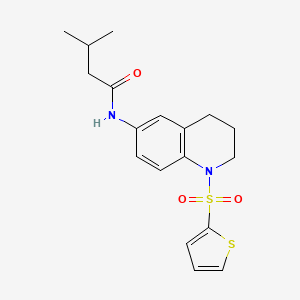
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
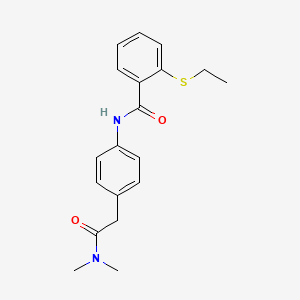
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)